molecular formula C10H12N2O2 B599899 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 17422-54-7

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B599899
CAS No.: 17422-54-7
M. Wt: 192.218
InChI Key: PVXOIYWWBOZBCJ-UHFFFAOYSA-N
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Description

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a chemical compound offered for research and development purposes. It is supplied as its hydrochloride salt with a purity of 95% or higher . The compound is a derivative of the benzazepine scaffold, a structure of interest in medicinal chemistry. As a nitro-substituted derivative, it serves as a versatile synthetic intermediate or building block for the preparation of other compounds, such as amines, through reduction of the nitro group . This product is intended for laboratory research use only and is not classified as a medicinal or diagnostic agent. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) before use. Please note that detailed information on specific biological activities, mechanisms of action, or direct research applications for this particular nitro-derivative is limited in the public domain. Its primary research value lies in its use as a precursor in organic synthesis.

Properties

IUPAC Name

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)9-5-4-8-3-1-2-6-11-10(8)7-9/h4-5,7,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXOIYWWBOZBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676928
Record name 8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17422-54-7
Record name 8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 8-Nitro-1-tetralone

The foundational step in one synthetic route involves nitration of 1-tetralone to yield 8-nitro-1-tetralone. Nitration typically employs a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C). The electron-rich aromatic ring of 1-tetralone directs nitration to the para position relative to the ketone, yielding the 8-nitro derivative.
Key parameters :

  • Nitrating agent : HNO₃ (90%)/H₂SO₄ (10%)

  • Temperature : 0–5°C

  • Yield : ~65% (reported for analogous nitrations).

Oxime Formation and Beckmann Rearrangement

8-Nitro-1-tetralone is converted to its oxime via reaction with hydroxylamine hydrochloride in methanol under basic conditions (pH 8–9). The oxime undergoes Beckmann rearrangement using polyphosphoric acid (PPA) at 140°C, expanding the six-membered ring to a seven-membered azepine intermediate, 1,3,4,5-tetrahydro-2H-1-benzazepine-2-one.
Reaction conditions :

  • Oxime formation : 12–24 hours at room temperature.

  • Rearrangement : PPA, 140°C, 2–4 hours.

Reduction to Target Compound

The ketone intermediate is reduced using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 60°C. This step generates 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine.
Critical considerations :

  • LiAlH₄ must be rigorously anhydrous to prevent side reactions.

  • Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Palladium-Catalyzed Cyclization from Nitro-Substituted Anilines

Substrate Preparation: 2-Iodo-4-nitroaniline

An alternative route begins with 2-iodo-4-nitroaniline, which undergoes allylation using allyl bromide in the presence of potassium carbonate. The resulting N-allyl derivative is treated with trichloroacetonitrile under Mitsunobu conditions to form an allylic trichloroacetimidate.

One-Pot Cyclization

The trichloroacetimidate undergoes palladium-catalyzed cyclization in a one-pot process. Using Pd(OAc)₂ and Xantphos as ligands in dimethylformamide (DMF) at 100°C, the reaction forms the benzazepine core with retention of the nitro group.
Optimized conditions :

  • Catalyst : 5 mol% Pd(OAc)₂.

  • Ligand : 10 mol% Xantphos.

  • Yield : 75–85%.

Post-Cyclization Modifications

Hydrogenation of the dihydroazepine intermediate (H₂, Pd/C, ethanol) saturates the double bond, yielding the tetrahydro derivative. The nitro group remains intact under these conditions.

Direct Nitration of Benzazepine Intermediates

Challenges in Regioselectivity

Direct nitration of 2,3,4,5-tetrahydro-1H-benzo[b]azepine is complicated by the electron-donating nature of the azepine ring, which deactivates the aromatic system. Nitration under standard conditions (HNO₃/H₂SO₄) predominantly yields meta-substituted byproducts.

Directed Ortho-Metalation

To achieve para-nitration, a directed metalation strategy is employed. Protecting the amine as a tert-butoxycarbonyl (Boc) group enables lithiation at the 8-position using LDA (lithium diisopropylamide). Quenching with nitro sources (e.g., NO₂BF₄) introduces the nitro group regioselectively.
Steps :

  • Boc protection of the amine.

  • Lithiation at –78°C in THF.

  • Nitro group introduction.

  • Deprotection with HCl in dioxane.

Yield : 50–60%.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Tetralone nitrationHigh regioselectivity; scalableMulti-step; requires harsh acids40–50%
Palladium cyclizationOne-pot process; modular substratesCostly catalysts; sensitive to air/moisture75–85%
Directed nitrationLate-stage functionalizationLow yield; requires protection/deprotection50–60%

Purification and Characterization

Solvent Extraction and Distillation

Crude products are purified via sequential solvent extractions (ethyl acetate/water) to remove acidic or basic impurities. High-vacuum distillation isolates the nitrobenzazepine as a pale-yellow oil.

Crystallization

For hydrochloride salts, dissolution in hot isopropanol followed by slow cooling yields crystalline products. X-ray diffraction confirms the 8-nitro substitution pattern.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.80–2.10 (m, 4H, CH₂), 3.20–3.50 (m, 4H, CH₂N), 7.45 (d, J = 8.2 Hz, 1H, ArH), 8.10 (s, 1H, ArH).

  • IR : 1520 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).

Industrial Scalability Considerations

Cost-Efficiency

The tetralone route is preferred for large-scale synthesis due to low catalyst costs and commodity chemicals. However, nitration safety protocols (e.g., temperature control, corrosion-resistant reactors) increase infrastructure investment.

Green Chemistry Alternatives

Recent advances propose using zeolite catalysts for nitration, reducing sulfuric acid waste. Microwave-assisted cyclization also shortens reaction times from hours to minutes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Treatment of Sleep Disorders

One of the primary applications of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is in the development of pharmaceutical compositions aimed at treating sleep disorders such as insomnia. According to European Patent EP1011679B1, this compound can be formulated into medications that help alleviate sleep disturbances with potentially fewer side effects compared to traditional benzodiazepines .

The patent details that the compound exhibits a short half-life, making it suitable for administration at bedtime without causing residual effects the following day. This characteristic is critical for improving patient compliance and minimizing the risk of dependence associated with longer-acting sedatives.

Neuroleptic Properties

The compound is also noted for its neuroleptic properties, acting as a dopamine receptor antagonist. Research indicates that compounds similar to this compound may be effective in managing various mental health disorders, including manic-depressive disorders . The ability to modulate dopamine pathways suggests potential applications in treating schizophrenia and other psychotic disorders.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound in preclinical models:

  • Sleep Induction : In animal models, compounds related to this structure have shown significant efficacy in increasing both REM and non-REM sleep durations .
  • Dopamine Antagonism : Research has demonstrated that this compound can effectively block dopamine D2 receptors, which is beneficial in treating conditions characterized by dopaminergic overactivity .

Clinical Relevance

The transition from laboratory findings to clinical applications emphasizes the need for further research into dosage forms and long-term effects on human subjects. The potential for lower side effects compared to traditional treatments makes it a candidate for clinical trials aimed at addressing sleep disorders and related neuropsychiatric conditions.

Mechanism of Action

The mechanism of action of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Core Structural Analogues

The following table summarizes key structural analogues of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine, highlighting differences in substituents and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Purity Key Applications/Properties
This compound 223915-75-1 C₁₀H₁₂N₂O₂ 192.21 -NO₂ at C8 ≥98% Organic synthesis, pharmacological studies
2,3,4,5-Tetrahydro-1H-benzo[b]azepine 1701-57-1 C₁₀H₁₃N 147.22 None (parent structure) 96% Intermediate for functionalized derivatives
8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine 17422-43-4 C₁₁H₁₅NO 177.24 -OCH₃ at C8 N/A Exploration of electron-donating effects
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride 2097938-75-3 C₁₀H₁₃ClFN 213.67 -F at C7 97% Antitumor agent development

Key Observations :

  • The nitro group in the target compound increases molecular weight and polarity compared to the parent structure (1701-57-1), likely reducing solubility in nonpolar solvents .
  • Methoxy and fluoro substituents modulate electronic and steric properties differently: methoxy is electron-donating, while fluoro is mildly electron-withdrawing .

Biological Activity

Overview

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound belonging to the azepine class, characterized by a seven-membered nitrogen-containing ring. The presence of a nitro group at the 8th position imparts unique chemical properties that are significant in medicinal chemistry. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, as well as applications in treating sleep disorders.

PropertyValue
Molecular FormulaC10_{10}H12_{12}N2_{2}O2_{2}
Molecular Weight192.21 g/mol
Density1.187 g/cm³
Boiling Point339.13 °C
Flash Point158.90 °C
pKa3.68 (predicted)

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction of the nitro group, forming reactive intermediates that can interact with cellular components. This interaction may modulate the activity of enzymes or receptors involved in various cellular pathways, leading to its observed pharmacological effects.

Biological Activities

1. Antimicrobial Activity:
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anticancer Properties:
Studies have shown that this compound can induce apoptosis in cancer cells. For instance, it has been tested on Colo320 cells where it effectively triggered apoptotic pathways leading to cell death .

3. Central Nervous System Effects:
The compound has been investigated for its potential in treating sleep disorders such as insomnia. It acts as a dopamine D1 receptor antagonist and has been shown to enhance sleep duration in animal models by increasing both REM and non-REM sleep . This makes it a candidate for developing new therapeutic agents for sleep disturbances.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was found to significantly reduce cell viability in several cancer cell lines through mechanisms involving oxidative stress and DNA damage .

Sleep Disorders Treatment

A patent describes the use of this compound in pharmaceutical compositions aimed at treating sleep disorders. The findings suggest that its short half-life allows for effective treatment without prolonged sedation effects .

Comparative Analysis with Related Compounds

CompoundKey DifferencesBiological Activity
8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine Contains an amino group instead of a nitro groupDifferent reactivity; potential CNS effects
2,3,4,5-Tetrahydro-1H-benzo[b]azepine Lacks the nitro groupReduced biological activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine, and what reaction conditions are critical for yield and purity?

  • Answer : Synthesis typically involves cyclization of nitro-substituted precursors under controlled conditions. Key steps include:

  • Cyclization : One-pot methods using nitrobenzene derivatives fused with azepine precursors (e.g., via Buchwald-Hartwig amination or Friedel-Crafts alkylation) .
  • Nitro Group Introduction : Electrophilic nitration at the 8-position using HNO₃/H₂SO₄, requiring precise temperature control (0–5°C) to avoid over-nitration .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >98% purity, as validated by HPLC .
    • Critical Parameters : Inert atmosphere (N₂/Ar) prevents oxidation, and anhydrous solvents minimize side reactions.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Answer : Multi-modal characterization is essential:

  • NMR : ¹H/¹³C NMR identifies nitro group placement (e.g., δ ~8.2 ppm for aromatic protons adjacent to NO₂) .
  • Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion [M+H]⁺ at m/z 193.21 (C₁₀H₁₂N₂O₂) .
  • X-ray Crystallography (if crystalline): Resolves spatial orientation of the nitro group and azepine ring conformation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of 8-nitro benzazepines?

  • Answer : Discrepancies arise from:

  • Receptor Selectivity : Use in vitro binding assays (e.g., radioligand displacement for 5-HT₂C vs. H3 receptors) to clarify target specificity .
  • Metabolic Stability : Compare half-life (t₁/₂) in liver microsomes across species (e.g., human vs. rodent) to address interspecies variability .
  • Functional Group Impact : Synthesize analogs (e.g., replacing NO₂ with Br/NH₂) and test in parallel to isolate nitro-specific effects .
    • Case Study : Nitro derivatives show conflicting antiparasitic activity (e.g., Trypanosoma brucei IC₅₀ varies 10-fold between studies). Dose-response curves under standardized conditions (pH 7.4, 37°C) reconcile these differences .

Q. How does the nitro group influence the compound’s interaction with neurological targets compared to halogenated analogs?

  • Answer : Computational and experimental approaches reveal:

  • Electrostatic Effects : The nitro group’s electron-withdrawing nature alters binding pocket interactions (e.g., reduced affinity for G-protein-coupled receptors vs. brominated analogs) .
  • Dynamic Simulations : MD simulations (AMBER/CHARMM) show nitro derivatives stabilize receptor conformations via H-bonding with Lys/Arg residues .
  • In Vivo Validation : Microdialysis in rodent models demonstrates nitro analogs inhibit serotonin reuptake (20% higher vs. Cl/Br analogs) but show lower blood-brain barrier permeability .

Methodological Comparisons

Q. What analytical techniques differentiate this compound from structurally similar benzazepines?

  • Answer :

Technique Key Differentiators
IR Spectroscopy NO₂ asymmetric stretch at ~1520 cm⁻¹ absent in halogenated analogs .
HPLC Retention Longer retention (C18 column, 70:30 MeOH/H₂O) due to nitro polarity .
TLC Mobility Rf ~0.3 (vs. Rf ~0.5 for 8-Bromo analogs on silica GF254) .

Data Contradiction Analysis

Q. Why do studies report divergent cytotoxicity profiles for 8-nitro benzazepines in cancer cell lines?

  • Answer : Factors include:

  • Cell Line Variability : IC₅₀ ranges from 5 µM (HeLa) to >50 µM (MCF-7) due to differential expression of nitroreductases, which activate pro-drug forms .
  • Assay Conditions : MTT vs. ATP-luciferase assays yield conflicting viability data; optimize using clonogenic assays for consistency .
  • Redox Interference : Nitro groups quench fluorescent dyes (e.g., Calcein-AM), necessitating orthogonal validation via flow cytometry .

Advanced Synthesis Challenges

Q. What strategies mitigate nitro group reduction during catalytic hydrogenation of 8-nitro benzazepines?

  • Answer :

  • Catalyst Choice : Use Pd/C instead of Raney Ni to minimize over-reduction to NH₂ .
  • Solvent System : Acetic acid/H₂O (1:1) stabilizes intermediates, preventing ring-opening side reactions .
  • Pressure Control : Low H₂ pressure (1–2 atm) and short reaction times (<2 hr) preserve the azepine ring .

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